molecular formula C20H20FN5O3 B2936116 N-(1,4-dioxan-2-ylmethyl)-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1790196-47-2

N-(1,4-dioxan-2-ylmethyl)-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2936116
CAS No.: 1790196-47-2
M. Wt: 397.41
InChI Key: DYSUTGQZLCWCIN-UHFFFAOYSA-N
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Description

N-(1,4-dioxan-2-ylmethyl)-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a pyridinyl group at position 5, a 2-fluorobenzyl group at position 1, and a 1,4-dioxane-derived carboxamide moiety. Triazole derivatives are widely studied for their pharmacological relevance, including kinase inhibition and antimicrobial activity.

Properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O3/c21-17-4-2-1-3-15(17)12-26-19(14-5-7-22-8-6-14)18(24-25-26)20(27)23-11-16-13-28-9-10-29-16/h1-8,16H,9-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSUTGQZLCWCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural motifs with other fluorinated heterocycles, such as the N-substituted pyrazoline derivatives reported in . These include:

  • 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
  • 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde
Key Structural Differences:
Feature Target Compound Pyrazoline Derivatives ()
Core Structure 1,2,3-Triazole (unsaturated) Pyrazoline (4,5-dihydro-1H-pyrazole, saturated)
Fluorine Position 2-Fluorobenzyl 4-Fluorophenyl
Additional Substituents Pyridin-4-yl, 1,4-dioxane carboxamide Bromo, chloro, or alkyl ketones

Crystallography and Refinement Tools :

  • The target compound’s structure determination likely employs SHELXL for refinement (as described in –3) and WinGX/ORTEP for visualization (), methods also used for pyrazoline derivatives in .
  • Similar compounds in (e.g., tetrazole and pyrazolone derivatives) highlight the use of X-ray crystallography to confirm regiochemistry and stereoelectronic effects .
Comparison of Characterization Techniques:
Compound Type Primary Characterization Methods Software/Tools Referenced
Target Triazole X-ray crystallography, NMR, MS SHELXL, WinGX/ORTEP
Pyrazolines () X-ray crystallography SHELX
Tetrazoles () Synthetic NMR, X-ray Not specified

Functional Group Influence

  • Fluorine Substitution : The 2-fluorobenzyl group in the target compound contrasts with the 4-fluorophenyl groups in . Fluorine’s electron-withdrawing effects may enhance metabolic stability or modulate π-π stacking interactions in both cases .
  • Heterocyclic Cores : Pyrazolines () and tetrazoles () exhibit distinct electronic profiles compared to triazoles, affecting solubility and target selectivity. For example, tetrazoles are more polar due to their acidic NH proton .

Pharmacological Potential (Inferred)

While pharmacological data for the target compound are unavailable in the provided evidence, structural parallels suggest possible applications:

  • Pyrazolines: Known for anti-inflammatory and anticancer activity.
  • Triazoles : Often explored as kinase inhibitors or antifungals. The pyridinyl and fluorobenzyl groups in the target compound may synergize to enhance binding to hydrophobic enzyme pockets, a strategy seen in kinase inhibitor design .

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